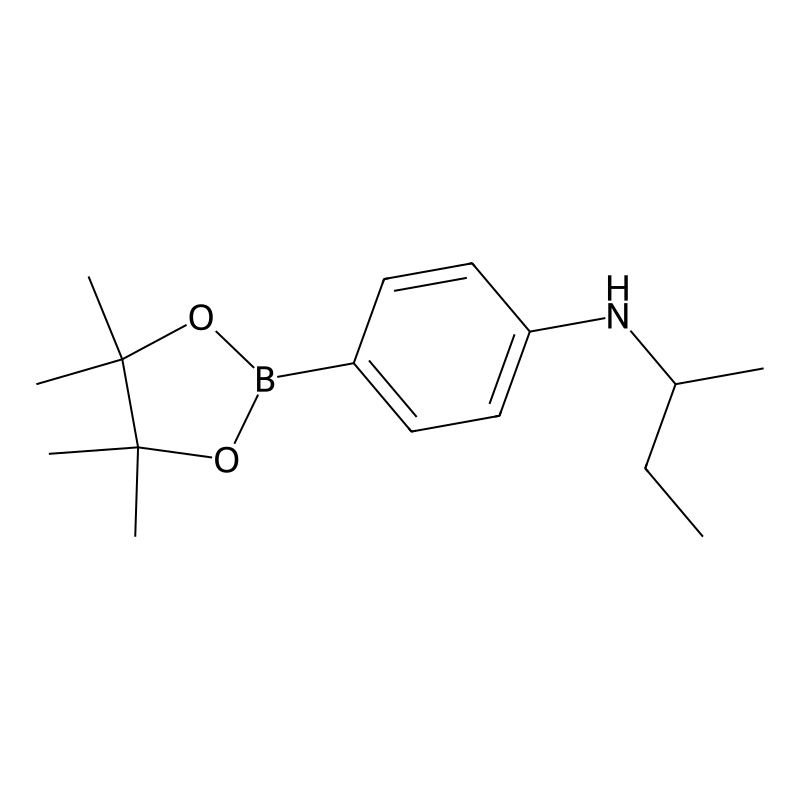4-sec-Butylamino-benzene boronic acid pinacol ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-sec-Butylamino-benzene boronic acid pinacol ester, also known as 2-(4-(sec-butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a boronic ester derivative. This compound is particularly valued in organic synthesis due to its stability and reactivity, especially in Suzuki–Miyaura coupling reactions which facilitate the formation of carbon-carbon bonds. The presence of the sec-butyl group introduces steric hindrance that can influence its reactivity and selectivity in various
Organic Synthesis
Boronic acid pinacol esters are valuable intermediates in organic synthesis due to their ability to undergo Suzuki-Miyaura coupling reactions []. This reaction allows for the formation of carbon-carbon bonds between a boronic acid and a variety of organic halides. 4-sec-Butylamino-benzene boronic acid pinacol ester could potentially be used as a building block in the synthesis of complex organic molecules with a sec-butyl amine group and a benzene ring connected by a carbon-carbon bond.
Medicinal Chemistry
Many pharmaceuticals contain boron-containing functional groups. The unique reactivity of boronic acid pinacol esters makes them attractive starting materials for the development of new drugs []. The sec-butyl amine moiety in 4-sec-Butylamino-benzene boronic acid pinacol ester could contribute to the biological activity of a potential drug molecule. Further research would be needed to explore its specific interactions with biological targets.
The primary chemical reaction involving 4-sec-butylamino-benzene boronic acid pinacol ester is the Suzuki–Miyaura coupling reaction. In this process, the compound acts as a boron source that undergoes transmetalation with an organohalide in the presence of a palladium catalyst. The general mechanism involves:
- Oxidative Addition: The palladium catalyst reacts with an organohalide to form a palladium(II) complex.
- Transmetalation: The boronic ester transfers its organic residue to the palladium complex.
- Reductive Elimination: The final product is formed by the elimination of the palladium complex, resulting in a biaryl compound .
While primarily utilized in synthetic organic chemistry, compounds like 4-sec-butylamino-benzene boronic acid pinacol ester have been explored for their potential biological activities. Boronic acids and their derivatives are known to interact with biological targets, including proteasome inhibitors used in cancer therapies. The unique structure of this compound may allow it to participate in biochemical pathways relevant to drug development .
The synthesis of 4-sec-butylamino-benzene boronic acid pinacol ester typically involves:
- Starting Materials: Reaction between 4-sec-butylphenylboronic acid and pinacol.
- Reagents: A dehydrating agent is often used to facilitate the reaction.
- Conditions: The reaction is usually conducted in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to minimize hydrolysis risks .
On an industrial scale, optimized conditions are employed for large-scale synthesis, which may include continuous flow reactors and automated systems to ensure consistent quality and yield.
4-sec-Butylamino-benzene boronic acid pinacol ester finds extensive applications in various fields:
- Organic Chemistry: As a reagent in Suzuki–Miyaura coupling reactions for synthesizing biaryl compounds.
- Pharmaceuticals: In the synthesis of biologically active molecules and drug intermediates.
- Material Science: Used in producing advanced materials and polymers due to its unique reactivity .
Research into the interactions of 4-sec-butylamino-benzene boronic acid pinacol ester with biological systems is ongoing. It has been noted that boronic acids can bind to active site serines in various enzymes, potentially leading to inhibitory effects on proteases and other therapeutic targets. Such interactions may hold significance for developing new drugs targeting specific pathways involved in diseases like cancer .
4-sec-Butylamino-benzene boronic acid pinacol ester can be compared with several similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Phenylboronic acid pinacol ester | Boronic Ester | Simple aryl group without steric hindrance |
| 4-Methylphenylboronic acid pinacol ester | Boronic Ester | Methyl group provides slight steric effects |
| 4-Ethylphenylboronic acid pinacol ester | Boronic Ester | Ethyl group offers moderate steric hindrance |
| 4-(Boc-amino)benzeneboronic acid pinacol ester | Boronic Ester | Contains a tert-butoxycarbonyl protecting group |
The uniqueness of 4-sec-butylamino-benzene boronic acid pinacol ester lies in its sec-butyl group, which provides significant steric hindrance compared to simpler analogs like phenylboronic acid pinacol ester. This structural feature influences its reactivity and selectivity in synthetic applications, making it particularly useful for specific reactions that require enhanced steric bulk .








